

Spectroscopic Data Analysis of Methyl 2-(methylsulfonyl)acetate (CAS Number: 62020-09-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Methanesulfonylacetate*

Cat. No.: *B1334190*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound Methyl 2-(methylsulfonyl)acetate, identified by CAS number 62020-09-1. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule. The guide summarizes key identifying information and presents expected spectroscopic data in a structured format. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to aid in the acquisition and interpretation of analytical data.

Compound Identification

The CAS number 62020-09-1 corresponds to the chemical compound Methyl 2-(methylsulfonyl)acetate[1][2][3][4][5][6]. It is also referred to as **Methyl Methanesulfonylacetate**[1][2][6].

Identifier	Value
CAS Number	62020-09-1
IUPAC Name	methyl 2-(methylsulfonyl)acetate
Synonyms	Methyl Methanesulfonylacetate, Methanesulfonyl Acetic Acid Methyl Ester
Molecular Formula	C ₄ H ₈ O ₄ S ^{[1][2][5]}
Molecular Weight	152.17 g/mol ^{[1][2][4][6]}
Physical Form	White to pale-yellow crystal powder

Spectroscopic Data Summary

While publicly accessible, raw spectroscopic data for Methyl 2-(methylsulfonyl)acetate is limited, this section outlines the expected data based on its chemical structure. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic absorption frequencies for IR spectroscopy, and expected fragments in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
O-CH ₃ (Methyl Ester)	3.7 - 3.8	Singlet	3H
S-CH ₃ (Sulfonyl)	2.9 - 3.1	Singlet	3H
CH ₂ (Methylene)	4.0 - 4.2	Singlet	2H

Note: Predicted chemical shifts are based on standard values for similar functional groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (Ester Carbonyl)	165 - 170
O-CH ₃ (Methyl Ester)	52 - 54
S-CH ₃ (Sulfonyl)	40 - 43
CH ₂ (Methylene)	55 - 60

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C=O (Ester)	Stretch	1735 - 1750	Strong
S=O (Sulfone)	Asymmetric Stretch	1300 - 1350	Strong
S=O (Sulfone)	Symmetric Stretch	1120 - 1160	Strong
C-O (Ester)	Stretch	1000 - 1300	Strong
C-H (Aliphatic)	Stretch	2850 - 3000	Medium

Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization)

m/z	Proposed Fragment	Notes
152	$[M]^+$	Molecular Ion
121	$[M - OCH_3]^+$	Loss of methoxy radical
93	$[M - COOCH_3]^+$	Loss of carbomethoxy radical
79	$[CH_3SO_2]^+$	Methylsulfonyl cation
59	$[COOCH_3]^+$	Carbomethoxy cation

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Methyl 2-(methylsulfonyl)acetate are not readily available in the public domain. Therefore, the following sections describe generalized, standard operating procedures for each of the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining 1H and ^{13}C NMR spectra of a solid organic compound like Methyl 2-(methylsulfonyl)acetate is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d ($CDCl_3$), Dimethyl sulfoxide-d₆ ($DMSO-d_6$), or Acetone-d₆) in a clean, dry NMR tube.^[7]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.^[1]
- Instrument Parameters (1H NMR):

- The analysis can be performed on a 300 MHz or higher field NMR spectrometer.[8]
- The sample is placed in the spectrometer probe, and the magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment is typically used.[9]
- Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans. A relaxation delay of 1-5 seconds is common for ^1H NMR.[9]
- Instrument Parameters (^{13}C NMR):
 - ^{13}C NMR experiments are run on the same instrument.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required compared to ^1H NMR.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
 - The spectrum is then phased, baseline corrected, and referenced to the solvent or internal standard signal.
 - Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet (or disk) method is a common technique for obtaining the IR spectrum of a solid sample.[10]

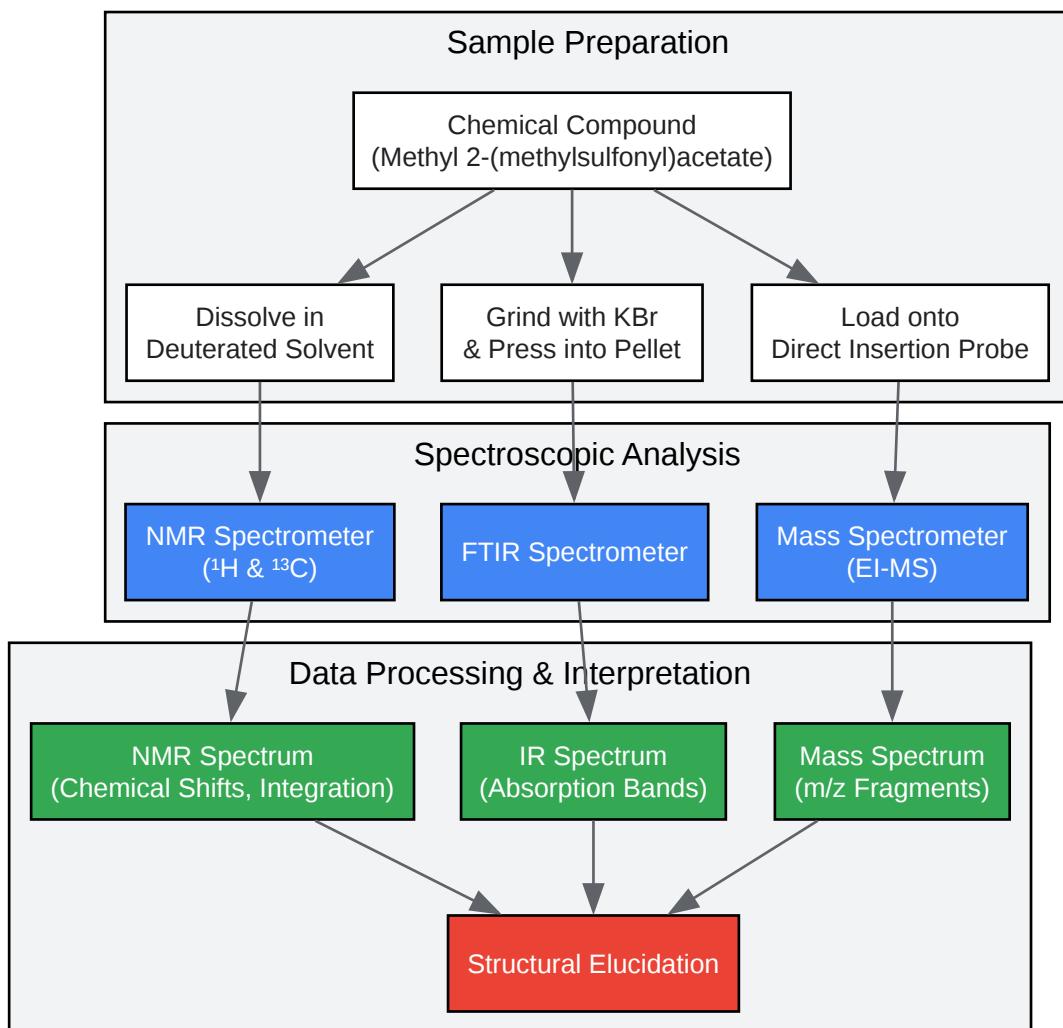
- Sample Preparation:

- Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) powder to remove any absorbed water, which can interfere with the spectrum.[11]
- In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dry KBr powder.[12] The mixture should be ground to a fine, homogeneous powder.[10]
- The typical sample to KBr ratio is about 1:100 by weight.[13]

- Pellet Formation:
 - Transfer the powdered mixture into a pellet-forming die.
 - Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.[11][13] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[10]
- Spectral Acquisition:
 - Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable compounds like Methyl 2-(methylsulfonyl)acetate.[4]


- Sample Introduction:
 - The sample must be introduced into the ion source in the gas phase. For a solid sample, this is typically achieved using a direct insertion probe.[2]

- A small amount of the sample (microgram quantities) is placed in a capillary tube at the tip of the probe.[2]
- The probe is inserted into the high-vacuum region of the mass spectrometer, and the sample is heated to induce vaporization.[2]
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3][4]
 - This collision ejects an electron from the molecule, forming a positively charged molecular ion (M^+).[14]
 - The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.[14]
- Mass Analysis and Detection:
 - The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Biological Activity and Signaling Pathways

No information regarding the involvement of Methyl 2-(methylsulfonyl)acetate in any biological signaling pathways was identified in the conducted searches. This compound is primarily classified as a chemical intermediate for synthesis.

Conclusion

This technical guide has synthesized the available information on the spectroscopic properties of Methyl 2-(methylsulfonyl)acetate (CAS 62020-09-1). While specific, experimentally-derived

spectra are not widely published, the expected spectroscopic data have been tabulated based on the compound's known structure. Furthermore, detailed, generalized protocols for NMR, IR, and mass spectrometry have been provided to guide researchers in the analytical characterization of this and similar compounds. The absence of data on biological activity suggests its primary utility is in chemical synthesis rather than as a bioactive agent. This guide serves as a valuable resource for professionals requiring a foundational understanding of the analytical chemistry of Methyl 2-(methylsulfonyl)acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Infrared Spectroscopy Sample Preparation And Handling - Kintek Solution [kindle-tech.com]
- 6. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scispace.com [scispace.com]
- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 11. azom.com [azom.com]
- 12. shimadzu.com [shimadzu.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Methyl 2-(methylsulfonyl)acetate (CAS Number: 62020-09-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334190#cas-number-62020-09-1-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com